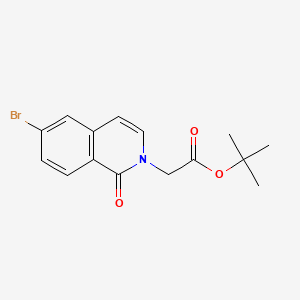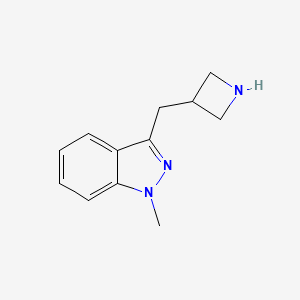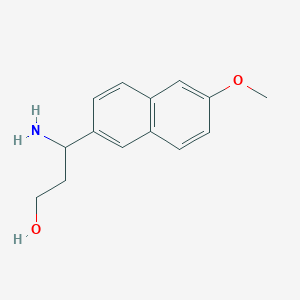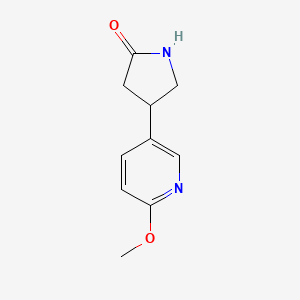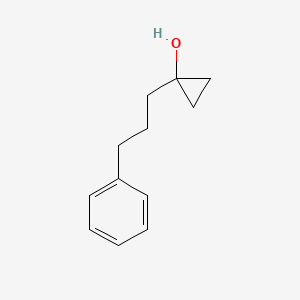
1-(3-Phenylpropyl)cyclopropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Phenylpropyl)cyclopropan-1-ol is an organic compound featuring a cyclopropane ring attached to a phenylpropyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Phenylpropyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropyl bromide with cyclopropanol under basic conditions. Another method includes the use of carbenes or carbenoids to form the cyclopropane ring from alkenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .
化学反应分析
Types of Reactions: 1-(3-Phenylpropyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of various alcohols or hydrocarbons.
Substitution: Formation of halogenated compounds or other substituted derivatives
科学研究应用
1-(3-Phenylpropyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes .
作用机制
The mechanism of action of 1-(3-Phenylpropyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
相似化合物的比较
1-(3-Phenylpropyl)cyclopropan-1-ol can be compared with other cyclopropane-containing compounds:
Cyclopropylmethanol: Similar in structure but lacks the phenyl group, leading to different reactivity and applications.
Cyclopropylbenzene: Contains a cyclopropane ring attached directly to a benzene ring, differing in its chemical behavior and uses.
Spirocyclopropanes: Feature a cyclopropane ring fused to another ring system, exhibiting unique properties and applications
属性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC 名称 |
1-(3-phenylpropyl)cyclopropan-1-ol |
InChI |
InChI=1S/C12H16O/c13-12(9-10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
InChI 键 |
CDKYBPMSPLEUDA-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CCCC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



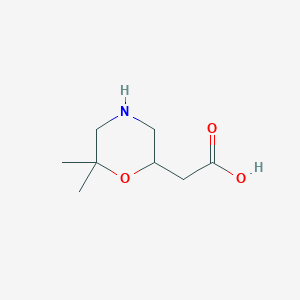
![6-Phenylspiro[2.3]hexan-4-one](/img/structure/B13590397.png)
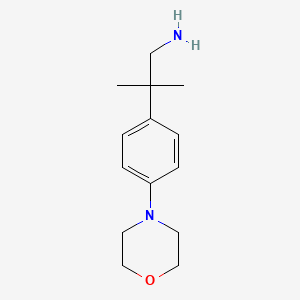
![1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride](/img/structure/B13590413.png)
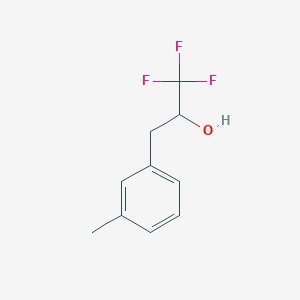
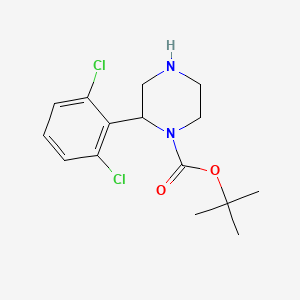
![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)


